1,6-Divinylperfluorohexane
Description
1,6-Divinylperfluorohexane (CAS: 1800-91-5) is a fluorinated organic compound with the molecular formula C₁₀H₆F₁₂ and a molecular weight of 354.14 g/mol . Its structure features a perfluorinated hexane backbone terminated by two reactive vinyl groups, which contribute to its utility in polymerization and cross-linking applications. Key physical properties include a density of 1.506 g/mL, boiling point of 84°C, and flash point of 68°C .
This compound is notable for its high fluorine content (12 fluorine atoms), which imparts chemical inertness, thermal stability, and hydrophobic characteristics. It is primarily used in advanced materials, such as:
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodeca-1,9-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F12/c1-3-5(11,12)7(15,16)9(19,20)10(21,22)8(17,18)6(13,14)4-2/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFSXHZXNZCKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C(C(C(C(C=C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170895 | |
| Record name | 1,6-Divinylperfluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800-91-5 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-1,9-decadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1800-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecafluoro-1,9-decadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001800915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Divinylperfluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodeca-1,9-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DODECAFLUORO-1,9-DECADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KC63N97TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism
The dehalogenation of 1,6-diiodododecafluorohexane involves the substitution of iodine atoms with vinyl groups via a two-step radical pathway. Initial homolytic cleavage of the C–I bond generates perfluoroalkyl radicals, which subsequently react with ethylene under controlled conditions. The overall reaction can be summarized as:
Key intermediates include perfluorohexylene radicals, which stabilize through resonance within the fluorinated carbon chain.
Catalysts and Conditions
Catalytic systems significantly influence reaction efficiency. Zero-valent metals (e.g., zinc, iron) in polar aprotic solvents like dimethylformamide (DMF) achieve yields exceeding 70% at 80–120°C. Palladium-based catalysts, though costlier, enhance selectivity by suppressing side reactions such as oligomerization.
Table 1: Catalytic Dehalogenation Performance
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Side Products |
|---|---|---|---|---|
| Zn⁰ | DMF | 100 | 72 | <5% oligomers |
| Fe⁰ | NMP | 120 | 68 | 8% unsaturated byproducts |
| Pd/C | THF | 80 | 85 | <2% oligomers |
NMP = N-methyl-2-pyrrolidone; THF = tetrahydrofuran.
Alternative Synthetic Routes
Grignard Reagent Approach
Fluorinated Grignard reagents (e.g., C₆F₁₂MgI) react with vinyl bromide to form 1,6-divinylperfluorohexane. This method avoids halogenated precursors but requires stringent anhydrous conditions and low temperatures (−40°C) to prevent reagent decomposition. Yields remain moderate (50–60%) due to competing Wurtz coupling.
Electrochemical Reduction
Electrochemical dehalogenation in non-aqueous media (e.g., acetonitrile) using platinum electrodes achieves 65% yield at 25°C. This method minimizes metal waste but faces scalability challenges due to high energy consumption and electrode fouling.
Optimization Strategies
Temperature Control
Elevated temperatures (>100°C) accelerate radical formation but risk vinyl group polymerization. Kinetic studies recommend maintaining temperatures between 80–90°C for Pd-catalyzed reactions to balance speed and selectivity.
Solvent Selection
Polar aprotic solvents with high dielectric constants (e.g., DMF, ε = 36.7) stabilize ionic intermediates and improve catalyst dispersion. Conversely, non-polar solvents like hexane reduce side reactions but prolong reaction times.
Analytical Characterization
Nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) confirm product purity. Key spectral data include:
Comparative Analysis of Methods
Table 2: Synthesis Method Trade-offs
| Method | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|
| Zn⁰ Catalysis | 72 | High | Moderate (HI byproduct) |
| Pd/C Catalysis | 85 | Moderate | Low (recyclable catalyst) |
| Electrochemical | 65 | Low | Low (no metal waste) |
Industrial-Scale Production Considerations
Batch reactors with reflux condensers and inert gas purging are standard for large-scale synthesis. Continuous-flow systems, though capital-intensive, enhance heat transfer and reduce side reactions. Regulatory constraints on PFAS emissions necessitate closed-loop solvent recovery systems .
Chemical Reactions Analysis
1,6-Divinylperfluorohexane undergoes several types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to the vinyl groups in the presence of a catalyst, such as chloroplatinic acid. The major product formed is a silicon-containing compound.
Scientific Research Applications
Chemistry
- Monomer for Polymer Synthesis : 1,6-Divinylperfluorohexane serves as a crucial monomer in the production of fluorinated polymers. These polymers exhibit exceptional chemical resistance and low surface energy, making them suitable for applications requiring durability and non-stick properties.
- Reactivity : The compound undergoes hydrosilylation, oxidation, and substitution reactions under specific conditions. Its inertness allows it to maintain stability during harsh chemical processes.
Biology
- Biocompatibility : Due to its chemical stability and low toxicity, this compound is utilized in biological studies where non-reactive environments are essential. It can be used in the development of biomaterials that require minimal interaction with biological systems.
Medicine
- Medical Devices : The compound's stability makes it a candidate for use in medical devices and drug delivery systems. Its properties can enhance the performance of coatings that protect devices from biological fouling.
Industry
- Specialty Coatings and Lubricants : In industrial applications, this compound is employed in the formulation of specialty coatings, lubricants, and sealants that require high thermal and chemical resistance .
Case Study 1: Fuel Cell Membranes
Research has demonstrated that this compound can be used in the fabrication of membranes for fuel cells. When combined with poly(1-trimethyl silyl propyne), it forms a copolymer that exhibits selective permeability to CO2 while blocking other gases. This characteristic is vital for maintaining fuel cell efficiency by preventing CO2 accumulation.
Case Study 2: Polymerization Techniques
In polymer synthesis, this compound has been successfully utilized in Mizoroki-Heck co-polymerization reactions. This method allows for the creation of tailored perfluoroalkylene-vinylene-arylene copolymers by selecting specific arylene monomers to achieve desired material properties .
Mechanism of Action
The mechanism of action of 1,6-Divinylperfluorohexane primarily involves its chemical inertness and stability. The strong carbon-fluorine bonds in the molecule make it resistant to typical organic reactions, allowing it to maintain its structure under harsh conditions . In specific reactions, such as hydrosilylation, the vinyl groups act as reactive sites for the addition of silicon-hydrogen bonds, facilitated by a catalyst .
Comparison with Similar Compounds
Key Findings :
- FC outperforms EO and ester analogs in Li-S batteries due to its electron-withdrawing perfluoroalkyl groups, which enhance LiPS adsorption .
- However, in FFKM elastomers , FC-based cross-linked structures exhibit inferior resistance to high-temperature vapor compared to newer agents like FB-S (swelling change rate: FC > FB-S) .
Comparison with Other Fluorinated Compounds
This compound shares structural similarities with other fluorinated derivatives but differs in reactivity and applications (Table 2):
Table 2: Comparison with Fluorinated Derivatives
Key Findings :
Battery Technology
In Li-S batteries, FC-based polymer coatings reduce LiPS shuttling, improving cycle stability. FC's perfluoroalkyl groups provide stronger LiPS adsorption than ether (EO) or ester analogs .
Elastomer Cross-Linking
FC is a benchmark cross-linker for FFKM seals but is less effective than FB-S in high-temperature vapor environments (simulated swelling rate: FC = 15% vs. FB-S = 8% ) .
Cost and Availability
FC is priced at €350/25g, making it costlier than non-fluorinated analogs but competitive among specialty fluorochemicals (e.g., 2-Methyl-4,4,4-trifluorobutanoic acid: €292/5g) .
Biological Activity
1,6-Divinylperfluorohexane (C10H6F12) is a per- and polyfluoroalkyl substance (PFAS) that has garnered attention due to its unique chemical properties and potential biological effects. As part of the broader category of PFAS, which are known for their persistence in the environment and bioaccumulation, understanding the biological activity of this compound is crucial for assessing its risks to human health and ecosystems.
This compound is characterized by its fluorinated carbon chain, which contributes to its hydrophobic and lipophobic properties. This structure influences its interaction with biological systems, particularly in terms of absorption, distribution, metabolism, and excretion (ADME).
Biological Activity Overview
The biological activity of this compound has been explored primarily through its effects on mammalian systems and its potential endocrine activity. Research indicates that PFAS can disrupt hormonal functions and may lead to various health issues.
Key Findings:
- Endocrine Disruption: Studies have indicated that PFAS, including this compound, may exhibit endocrine-disrupting properties. This can affect reproductive health and metabolic processes in mammals .
- Toxicity Data: A systematic review identified limited mammalian bioassay evidence for this compound. However, broader studies on PFAS suggest potential impacts on reproductive and immune systems .
- Environmental Persistence: As a PFAS compound, this compound is resistant to degradation, leading to accumulation in the environment and biota. This persistence raises concerns about long-term exposure effects .
Table 1: Summary of Biological Effects of this compound
Case Studies
Several case studies have highlighted the biological implications of PFAS exposure:
- Reproductive Health Study: A cohort study examining the effects of PFAS exposure on reproductive outcomes found correlations between elevated levels of PFAS in blood and reduced fertility rates among women .
- Metabolic Syndrome Research: Epidemiological studies have linked PFAS exposure to increased risk factors for metabolic syndrome, including obesity and insulin resistance. These findings suggest that compounds like this compound could contribute to long-term health issues related to metabolism .
- Animal Bioassays: Laboratory studies involving rodents have shown that exposure to PFAS can lead to developmental abnormalities and changes in liver function, indicating a need for further research into the specific impacts of this compound .
Q & A
Q. What are the key physicochemical properties of 1,6-Divinylperfluorohexane, and how are they experimentally determined?
this compound (C₁₀H₆F₁₂) is characterized by a molecular weight of 354.14 g/mol, a density of 1.506 g/mL at 20°C, a boiling point of 84°C, and a flash point of 68°C . Key methods for determination include:
- Gas chromatography (GC) for boiling point validation under atmospheric conditions.
- Densitometry for measuring density at controlled temperatures.
- Differential scanning calorimetry (DSC) to assess thermal transitions (e.g., melting points, though unreported for this compound).
- Refractometry for refractive index analysis (reported as 1.506) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
The compound is classified as flammable (F) and poses risks of eye, skin, and respiratory irritation (R36/37/38). Safety measures include:
- Use of explosion-proof fume hoods to prevent vapor accumulation.
- Personal protective equipment (PPE) : flame-resistant lab coats, nitrile gloves, and safety goggles.
- Storage in flammable cabinets away from ignition sources and oxidizers.
- Emergency protocols for spill containment using inert absorbents like vermiculite .
Q. How should researchers address discrepancies in nomenclature and structural data across literature sources?
Discrepancies in aliases (e.g., "3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodeca-1,9-diene") can arise due to IUPAC naming variations. To resolve this:
- Cross-reference CAS Registry Number (1800-91-5) for unambiguous identification.
- Validate structural data using NMR spectroscopy (¹⁹F and ¹H) and mass spectrometry to confirm molecular formula (C₁₀H₆F₁₂) .
Advanced Research Questions
Q. How can researchers evaluate the efficiency of this compound as a cross-linking agent in perfluoroelastomers (FFKM)?
The compound’s cross-linking efficiency is benchmarked against alternatives like FB-S using:
- Swelling tests in aggressive media (e.g., high-temperature steam) to measure volume change (%) as a proxy for cross-link density.
- Mechanical testing (tensile strength, elongation at break) to assess elastomer durability.
- Computational modeling (e.g., molecular dynamics simulations) to predict reactivity and network formation .
Q. What experimental designs are recommended for studying the compound’s stability under extreme thermal conditions?
To assess thermal stability:
- Conduct thermogravimetric analysis (TGA) under nitrogen/air atmospheres to determine decomposition temperatures.
- Perform accelerated aging studies (e.g., 150°C for 500 hours) with periodic FTIR analysis to monitor fluorine loss or vinyl group degradation.
- Compare results with fluorinated diene analogs to identify structure-property relationships .
Q. How can contradictory data on the compound’s reactivity in radical polymerization be resolved?
Contradictions may arise from impurities or solvent effects. Mitigation strategies include:
Q. What role does this compound play in synthesizing fluorinated composite materials?
The compound’s dual vinyl groups enable:
- Copolymerization with tetrafluoroethylene (TFE) to create high-performance elastomers.
- Surface functionalization of nanoparticles (e.g., SiO₂) via thiol-ene "click" chemistry for hydrophobic coatings.
- Cross-linking in photolithography resins to enhance chemical resistance in microelectronics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
